Cas no 386704-11-6 (6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one)

6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one 化学的及び物理的性質
名前と識別子
-
- 1H,5H-Benzo[ij]quinolizin-5-one, 2,3-dihydro-6-(hydroxymethyl)-
- 1-(3-Isopropoxyphenyl)methanamine
- 2,3-Dihydro-6-hydroxymethyl-(1H)-benzo[ij]quinolizin-5-one
- (3-iso-Propoxy)benzyl amine
- 5-oxo-2.3-dihydro-6-hydroxymethyl-1H,5H-pyrido[3,2,1-ij]quinoline
- 6-(hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one
- 2-hydroxymethyl-6,7-dihydro-5h-pyrido[3,2,1-ij]quinolin-3-one
- AKOS000269888
- F21127
- VS-03533
- A824221
- SR-01000385424
- 2,3-dihydro-6-hydroxymethyl-1h,5h-pyrido[3,2,1-ij]quinolin-5-one
- 2-(Hydroxymethyl)-6,7-dihydro-5H-pyrido[3,2,1-ij]-quinolin-3-one
- FT-0647095
- 3-(hydroxymethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one
- 2-(Hydroxymethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one
- Peakdale1_001164
- SR-01000385424-1
- 3-(hydroxymethyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5,7,9(13)-tetraen-2-one
- 6-hydroxymethyl-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one
- CS-0312760
- 3-(HYDROXYMETHYL)-1-AZATRICYCLO[7.3.1.0?,(1)(3)]TRIDECA-3,5,7,9(13)-TETRAEN-2-ONE
- HMS521E20
- SCHEMBL6346613
- 386704-11-6
- DB-017139
- STK787527
- BBL012816
- 6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one
-
- MDL: MFCD01567811
- インチ: InChI=1S/C13H13NO2/c15-8-11-7-10-4-1-3-9-5-2-6-14(12(9)10)13(11)16/h1,3-4,7,15H,2,5-6,8H2
- InChIKey: IEMXDQUCFFPIEV-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C3C(=C1)C=C(CO)C(=O)N3CCC2
計算された属性
- せいみつぶんしりょう: 215.09500
- どういたいしつりょう: 215.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5A^2
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 0.99
- ふってん: 70/0.03mm
- フラッシュポイント: 108°C
- 屈折率: 1.518
- PSA: 42.23000
- LogP: 1.44000
6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one セキュリティ情報
- 危害声明: Irritant
-
危険物標識:
6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR5632-1g |
2,3-Dihydro-6-hydroxymethyl-1H,5H-pyrido[3,2,1-ij]quinolin-5-one |
386704-11-6 | 95+% | 1g |
£217.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383430-5g |
6-(Hydroxymethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one |
386704-11-6 | 95+% | 5g |
¥6565.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383430-1g |
6-(Hydroxymethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one |
386704-11-6 | 95+% | 1g |
¥2405.00 | 2024-05-15 | |
Key Organics Ltd | FS-1727-20MG |
(3-iso-Propoxy)benzyl amine |
386704-11-6 | >95% | 20mg |
£76.00 | 2023-04-18 | |
Apollo Scientific | OR5632-5g |
2,3-Dihydro-6-hydroxymethyl-1H,5H-pyrido[3,2,1-ij]quinolin-5-one |
386704-11-6 | 95+% | 5g |
£512.00 | 2025-02-20 | |
TRC | H950343-5mg |
6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one |
386704-11-6 | 5mg |
$ 50.00 | 2022-06-04 | ||
Fluorochem | 023767-5g |
6-(Hydroxymethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one |
386704-11-6 | 95%+ | 5g |
£344.00 | 2022-03-01 | |
TRC | H950343-10mg |
6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one |
386704-11-6 | 10mg |
$ 65.00 | 2022-06-04 | ||
Fluorochem | 023767-1g |
6-(Hydroxymethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one |
386704-11-6 | 95%+ | 1g |
£104.00 | 2022-03-01 | |
A2B Chem LLC | AF70240-500mg |
6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one |
386704-11-6 | 500mg |
$168.00 | 2024-04-20 |
6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one 関連文献
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-oneに関する追加情報
Introduction to 6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one (CAS No. 386704-11-6) and Its Emerging Applications in Chemical Biology
The compound 6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one, identified by the CAS number 386704-11-6, represents a structurally intriguing heterocyclic molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to the pyrido[3,2,1-ij]quinoline scaffold, a class of nitrogen-containing heterocycles that have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of a hydroxymethyl group at the 6-position and the fused ring system of the pyrido[3,2,1-ij]quinoline core contribute to its unique chemical properties and biological relevance.
Recent advancements in medicinal chemistry have highlighted the importance of polycyclic aromatic systems in drug design. The pyrido[3,2,1-ij]quinoline framework has been extensively explored for its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The hydroxymethyl substituent at the 5-position introduces additional reactivity, enabling functionalization through oxidation or reduction processes, which can be exploited for derivatization and lead optimization.
One of the most compelling aspects of this compound is its potential as a scaffold for developing novel therapeutic agents. Studies have demonstrated that derivatives of pyrido[3,2,1-ij]quinoline exhibit pharmacological activity across multiple disease domains. For instance, modifications at the hydroxymethyl position have been shown to influence binding affinity and metabolic stability, key factors in drug candidate selection. The dihydropyridine moiety within the structure further enhances its versatility by allowing for conformational flexibility and improved solubility.
In light of recent research, compounds like 6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one are being investigated for their role in modulating kinases and other enzymes implicated in cancer progression. The fused ring system provides a privileged scaffold that can interact with biological targets in a highly specific manner. Additionally, the hydroxymethyl group serves as a versatile handle for further chemical manipulation, enabling the synthesis of analogs with tailored pharmacokinetic profiles.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies have been employed to construct the pyrido[3,2,1-ij]quinoline core with high regioselectivity. The introduction of the hydroxymethyl group at the 6-position is achieved through carefully controlled reactions that preserve functional integrity. These synthetic strategies underscore the compound's feasibility for large-scale production and structural diversification.
Evaluation of 6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one in cellular assays has revealed promising bioactivity profiles. Preliminary data suggest that this compound exhibits inhibitory effects on certain kinases associated with tumor growth and metastasis. The mechanism of action appears to involve disruption of signaling pathways critical for cell proliferation and survival. Furthermore, its ability to permeate cell membranes suggests potential applications in drug delivery systems designed for targeted therapy.
The structural features of this molecule also make it an attractive candidate for computational studies aimed at understanding molecular interactions at the atomic level. Molecular docking simulations have been performed to predict binding modes with biological targets such as protein kinases and transcription factors. These simulations provide insights into how modifications at the hydroxymethyl position can fine-tune binding affinity and selectivity.
Future directions in research on 6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one include exploring its potential as an intermediate in more complex drug candidates. By leveraging its structural versatility and functional handles like the hydroxymethyl group, chemists can design derivatives with enhanced pharmacological properties. Additionally, investigating its role in preclinical models will provide a clearer understanding of its therapeutic potential before moving into human trials.
The growing interest in nitrogen-containing heterocycles underscores their importance as building blocks in modern drug discovery. Compounds such as 6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinoline -5-one (CAS No., 386704 -11 -6) exemplify how structural complexity can translate into biological activity., offering new opportunities for therapeutic intervention across various diseases.. As research progresses,, it is expected that more derivatives will emerge., each contributing to our understanding.,of how these molecules interact with biological systems..
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